3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential as a drug candidate. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit certain enzymes or signaling pathways that are involved in cancer cell growth or inflammation.
Biochemical and Physiological Effects:
3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and reduce inflammation in animal models. Additionally, it has been found to have antioxidant properties and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its potential as a drug candidate for the treatment of cancer and inflammation. Additionally, the compound has been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of 3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Additionally, more research is needed to fully understand the compound's mechanism of action. Further studies are also needed to evaluate the compound's safety and efficacy in vivo. Finally, the development of novel synthetic strategies to improve the compound's solubility and bioavailability may enhance its potential as a drug candidate.
Synthesis Methods
The synthesis of 3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 2-furylmethylamine with 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid in the presence of a coupling agent such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) and a base such as triethylamine. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain the desired compound.
Scientific Research Applications
3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been found to have various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
properties
IUPAC Name |
3-chloro-N-(furan-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2/c13-9-10(16-17-5-2-4-14-11(9)17)12(18)15-7-8-3-1-6-19-8/h1-6H,7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBOYLSCAVKWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C(=N2)C(=O)NCC3=CC=CO3)Cl)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24795431 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-chloro-N-(furan-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
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